

Synthesis of Cyclohexanone p-nitrophenyl hydrazone from cyclohexanone.

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Compound of Interest

Compound Name: *Cyclohexanone p-nitrophenyl hydrazone*

Cat. No.: *B159364*

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Application Note: Synthesis of Cyclohexanone p-Nitrophenyl Hydrazone

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of **cyclohexanone p-nitrophenyl hydrazone** from cyclohexanone and p-nitrophenylhydrazine. This reaction serves as a classic example of the derivatization of a ketone for characterization and identification purposes.

Introduction

The reaction of carbonyl compounds, such as aldehydes and ketones, with hydrazine derivatives to form hydrazones is a fundamental transformation in organic chemistry.^[1] These derivatives are often crystalline solids with sharp melting points, making them invaluable for the identification and characterization of liquid carbonyl compounds.^{[2][3]} **Cyclohexanone p-nitrophenyl hydrazone** is synthesized via a condensation reaction between cyclohexanone and p-nitrophenylhydrazine, typically under acidic conditions. The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone.

Reaction Scheme

The overall reaction is as follows:

Cyclohexanone + p-Nitrophenylhydrazine → **Cyclohexanone p-nitrophenyl hydrazone** + Water

Reagent and Product Data

Quantitative data for the reagents and the final product are summarized below.

Table 1: Reagent Specifications

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	CAS Number
Cyclohexanone	C ₆ H ₁₀ O	98.14	Colorless to pale yellow liquid[4]	108-94-1
p-Nitrophenylhydrazine	C ₆ H ₇ N ₃ O ₂	153.14	Orange to red crystalline powder	100-16-3

Table 2: Product Specifications

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	CAS Number
Cyclohexanone p-nitrophenyl hydrazone	C ₁₂ H ₁₅ N ₃ O ₂	233.27[5]	Yellow to orange crystalline solid	1919-96-6[5]

Experimental Workflow

The following diagram outlines the major steps in the synthesis and purification process.



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Caption: Experimental workflow for the synthesis of **cyclohexanone p-nitrophenyl hydrazone**.

Detailed Experimental Protocol

5.1 Materials and Reagents:

- p-Nitrophenylhydrazine (0.77 g, 5.0 mmol)
- Cyclohexanone (0.49 g, 0.51 mL, 5.0 mmol)
- Methanol (25 mL)
- Concentrated Sulfuric Acid (0.5 mL)
- Ethanol (for recrystallization)
- 100 mL Erlenmeyer flask
- Stir bar and magnetic stir plate
- Beakers and graduated cylinders
- Hirsch or Büchner funnel for vacuum filtration
- Melting point apparatus

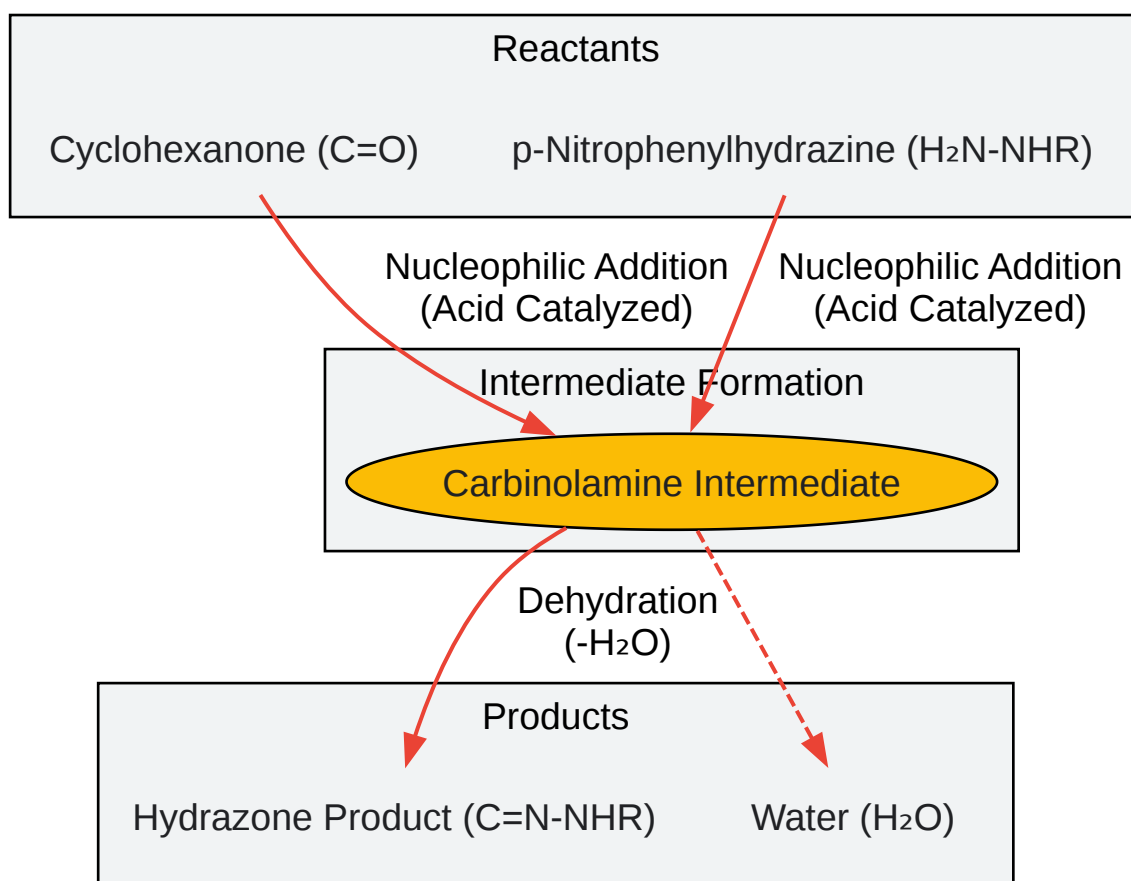
5.2 Procedure:

- In a 100 mL Erlenmeyer flask, suspend 0.77 g of p-nitrophenylhydrazine in 20 mL of methanol.
- While stirring, cautiously add 0.5 mL of concentrated sulfuric acid to the suspension. The mixture should become a clear, warm solution. If any solid remains, it can be filtered off at this stage.
- In a separate beaker, dissolve 0.51 mL of cyclohexanone in 5 mL of methanol.

- Add the cyclohexanone solution to the warm p-nitrophenylhydrazine solution.
- Stir the reaction mixture vigorously. A yellow-orange precipitate of **cyclohexanone p-nitrophenyl hydrazone** should form.
- Allow the mixture to cool to room temperature and then place it in an ice bath for 15-20 minutes to ensure complete crystallization.
- Collect the crystalline product by vacuum filtration using a Hirsch or Büchner funnel.
- Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
- Purify the crude product by recrystallization from a minimal amount of hot ethanol.
- Allow the recrystallized product to dry completely.
- Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., IR, NMR) if required.

Reaction Mechanism

The formation of the hydrazone proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.



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Caption: Mechanism for the acid-catalyzed formation of a hydrazone from a ketone.

The reaction is initiated by the protonation of the cyclohexanone's carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[6] The lone pair of electrons on the terminal nitrogen of p-nitrophenylhydrazine then attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate known as a carbinolamine.[6] Finally, the carbinolamine undergoes dehydration (elimination of a water molecule) to form the stable $\text{C}=\text{N}$ double bond of the hydrazone product.

Safety Precautions

- Handle concentrated sulfuric acid with extreme care in a fume hood. It is highly corrosive and can cause severe burns.

- p-Nitrophenylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Cyclohexanone is a flammable liquid.[4] Keep it away from ignition sources.
- Perform all operations in a well-ventilated laboratory or fume hood.

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